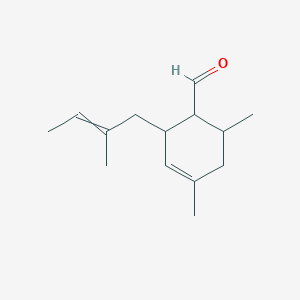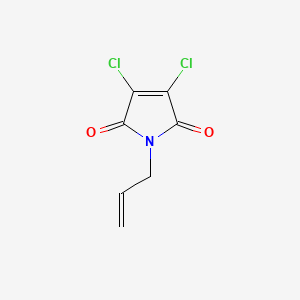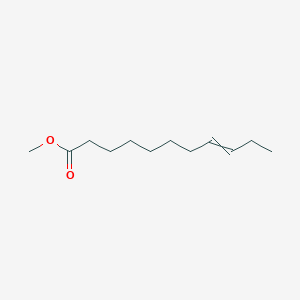
Methyl undec-8-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl undec-8-enoate is typically synthesized through the esterification of undecylenic acid with methanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions . The reaction can be represented as follows:
C11H20O2+CH3OH→C12H22O2+H2O
Industrial Production Methods
Industrial production of this compound involves the same esterification process but on a larger scale. The process is optimized for high yield and purity, often using continuous reactors and advanced separation techniques to isolate the product .
Análisis De Reacciones Químicas
Types of Reactions
Methyl undec-8-enoate undergoes various chemical reactions, including:
Oxidation: The terminal double bond can be oxidized to form epoxides or diols.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Lithium aluminum hydride and sodium borohydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines and alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Epoxides, diols
Reduction: Alcohols
Substitution: Amides, esters
Aplicaciones Científicas De Investigación
Methyl undec-8-enoate is used in various scientific research applications:
Mecanismo De Acción
The mechanism of action of methyl undec-8-enoate involves its bifunctional nature, with both an ester group and a terminal double bond. These functional groups allow it to participate in various chemical reactions, making it a versatile intermediate. The terminal double bond is particularly reactive in polymerization and metathesis reactions, while the ester group can undergo hydrolysis and transesterification .
Comparación Con Compuestos Similares
Similar Compounds
Methyl oleate: Another fatty acid methyl ester with a similar structure but a different position of the double bond.
Methyl linoleate: Contains two double bonds, making it more reactive in certain reactions.
Methyl erucate: A longer-chain fatty acid methyl ester with different physical properties.
Uniqueness
Methyl undec-8-enoate is unique due to its terminal double bond, which provides high reactivity and versatility in chemical synthesis. Its bio-based origin from castor oil also makes it a sustainable and environmentally friendly option .
Propiedades
Número CAS |
54299-06-8 |
|---|---|
Fórmula molecular |
C12H22O2 |
Peso molecular |
198.30 g/mol |
Nombre IUPAC |
methyl undec-8-enoate |
InChI |
InChI=1S/C12H22O2/c1-3-4-5-6-7-8-9-10-11-12(13)14-2/h4-5H,3,6-11H2,1-2H3 |
Clave InChI |
AZADXTURMQEOQH-UHFFFAOYSA-N |
SMILES canónico |
CCC=CCCCCCCC(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(Benzyloxy)carbonyl]-3-chloro-L-alanyl-N-methyl-L-prolinamide](/img/structure/B14645933.png)

![3H-Pyrido[2,1-c][1,4]oxazepine, 4-(diphenylmethylene)octahydro-](/img/structure/B14645938.png)
![4-Hydroxy-1-phenyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B14645939.png)

![1-{2-[(2-Aminoethyl)amino]ethyl}pyrrolidine-2,5-dione](/img/structure/B14645952.png)
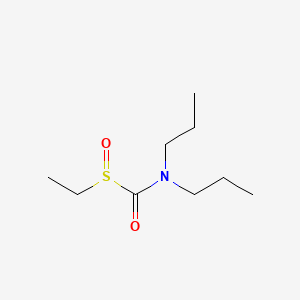

![2-[(3,4-Dimethoxyphenoxy)methyl]-7-methoxy-4H-1-benzopyran-4-one](/img/structure/B14645963.png)
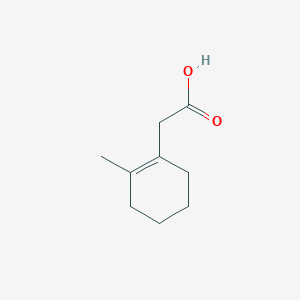
![[4-(Benzyloxy)-2-methylbut-2-en-1-yl]benzene](/img/structure/B14645976.png)

